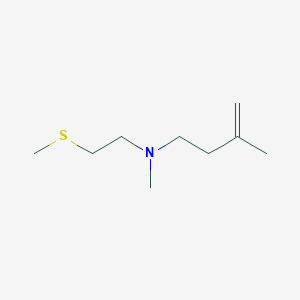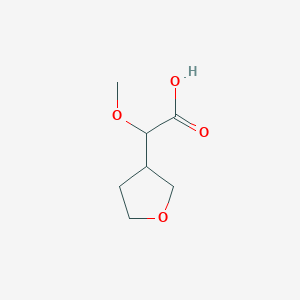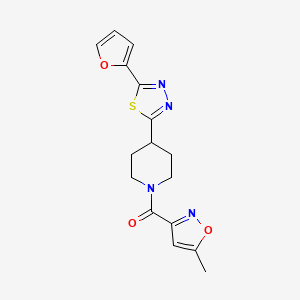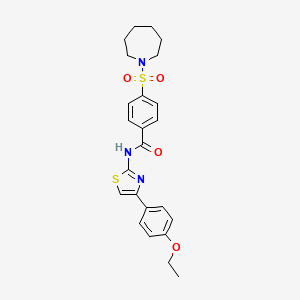
N,3-Dimethyl-N-(2-methylsulfanylethyl)but-3-en-1-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,3-Dimethyl-N-(2-methylsulfanylethyl)but-3-en-1-amine” is an organic compound that contains an amine functional group and a sulfanyl group. The presence of these functional groups suggests that this compound may have unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amine and sulfanyl groups would likely influence the overall shape of the molecule .Chemical Reactions Analysis
Amines are generally basic and can react with acids to form ammonium salts . They can also undergo nucleophilic substitution reactions . The sulfanyl group may also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. Amines, for example, can engage in hydrogen bonding which can affect their boiling points and solubility .Wirkmechanismus
The exact mechanism of action of DMMEB is not fully understood. However, it has been proposed that DMMEB exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cell proliferation. DMMEB has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in programmed cell death.
Biochemical and Physiological Effects:
DMMEB has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DMMEB has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in inflammation and pain. Additionally, DMMEB has been found to increase the production of cytokines such as interferon-gamma, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
DMMEB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro. DMMEB is also stable under a variety of conditions and can be stored for long periods of time. However, there are also some limitations to the use of DMMEB in lab experiments. It has been found to be unstable in the presence of certain solvents and can decompose over time. Additionally, the exact mechanism of action of DMMEB is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several directions for future research on DMMEB. One area of interest is the development of DMMEB-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of DMMEB and to identify its molecular targets. Other potential applications of DMMEB include its use as a diagnostic tool for cancer and as a therapeutic agent for viral infections. Overall, the continued investigation of DMMEB has the potential to lead to the development of new and effective treatments for a variety of diseases.
Synthesemethoden
DMMEB can be synthesized using a multi-step process involving the reaction of 2-methylsulfanyl ethanol with 3-buten-2-one in the presence of a base such as potassium hydroxide. The resulting product is then subjected to a reductive amination reaction using formaldehyde and ammonia to yield DMMEB. The purity of the final product can be improved by recrystallization or distillation.
Wissenschaftliche Forschungsanwendungen
- Indol-3-essigsäure (IES) ist ein natürliches Pflanzenhormon, das während des Abbaus von Tryptophan in höheren Pflanzen produziert wird. Interessanterweise weist EN300-7435338 aufgrund seines Indol-Anteils strukturelle Ähnlichkeiten mit IES auf. Forscher haben sein Potenzial als IES-Analogon untersucht und seine Auswirkungen auf das Pflanzenwachstum, die Entwicklung und die Stressreaktionen untersucht .
- Die einzigartige Struktur von EN300-7435338 macht es zu einem attraktiven Kandidaten für die medizinische Chemie. Wissenschaftler haben Derivate auf der Basis dieser Verbindung synthetisiert, um ihre pharmakologischen Aktivitäten zu untersuchen. Diese Derivate können entzündungshemmende, antioxidative oder antimikrobielle Eigenschaften aufweisen, was sie für die Medikamentenentwicklung wertvoll macht .
- N, N-Dimethy-Enaminone, wie EN300-7435338, dienen als vielseitige Bausteine für heterocyclische Verbindungen. Forscher haben ihre Reaktivität genutzt, um verschiedene fünf- und sechsgliedrige Heterocyclen zu erzeugen. Diese synthetisierten Derivate finden Anwendungen in der Materialwissenschaft, Katalyse und Pharmazie .
- Das konjugierte System und die schwefelhaltige Gruppe von EN300-7435338 machen es für Materialanwendungen interessant. Forscher haben seine Verwendung in der organischen Elektronik, wie z. B. organischen Leuchtdioden (OLEDs) und organischen Photovoltaikzellen (OPVs), untersucht. Seine elektronenreiche Natur trägt zu einem effizienten Ladungstransport bei .
Pflanzenhormon-Analogon
Medizinische Chemie
Heterocyclische Synthese
Materialwissenschaft
Zusammenfassend lässt sich sagen, dass die vielfältigen Anwendungen von EN300-7435338 die Pflanzenbiologie, die medizinische Chemie, die Materialwissenschaft und die Landwirtschaft umfassen. Seine einzigartige Struktur fasziniert Wissenschaftler weiterhin und treibt innovative Forschung in diesen Bereichen voran. 🌱🔬🧪 .
Eigenschaften
IUPAC Name |
N,3-dimethyl-N-(2-methylsulfanylethyl)but-3-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS/c1-9(2)5-6-10(3)7-8-11-4/h1,5-8H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGKEVNJACLLKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCN(C)CCSC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1849328-00-2 |
Source


|
| Record name | methyl(3-methylbut-3-en-1-yl)[2-(methylsulfanyl)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2383119.png)

![2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B2383122.png)
![1-(4-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B2383123.png)
![N-[2,2-Bis(furan-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2383124.png)
![4-(Mesitylsulfonyl)-8-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2383126.png)
amino}propanoic acid](/img/structure/B2383128.png)
![Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2383130.png)
![4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2383132.png)


![4-[(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2383137.png)
![4-Chloro-3-[(2-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2383138.png)
